

An In-depth Technical Guide to 3-(Methoxymethoxy)-5-phenylisoxazole

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Compound of Interest

Compound Name: 3-Methoxymethoxy-5-phenylisoxazole

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(methoxymethoxy)-5-phenylisoxazole, a unique isoxazole derivative. Due to its specific substitution pattern, this compound is not widely documented in commercial or academic literature. Therefore, this document extrapolates from established chemical principles and data on analogous structures to provide a foundational resource for researchers interested in its synthesis and potential applications.

Compound Identification and Properties

The structure of 3-(methoxymethoxy)-5-phenylisoxazole is defined by a central isoxazole ring substituted at the 3-position with a methoxymethyl ether (MOM ether) and at the 5-position with a phenyl group.

- IUPAC Name: 3-(methoxymethoxy)-5-phenyl-1,2-oxazole

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- Chemical Structure:  (Note: Image is a representative 2D structure)

Physicochemical Data (Predicted)

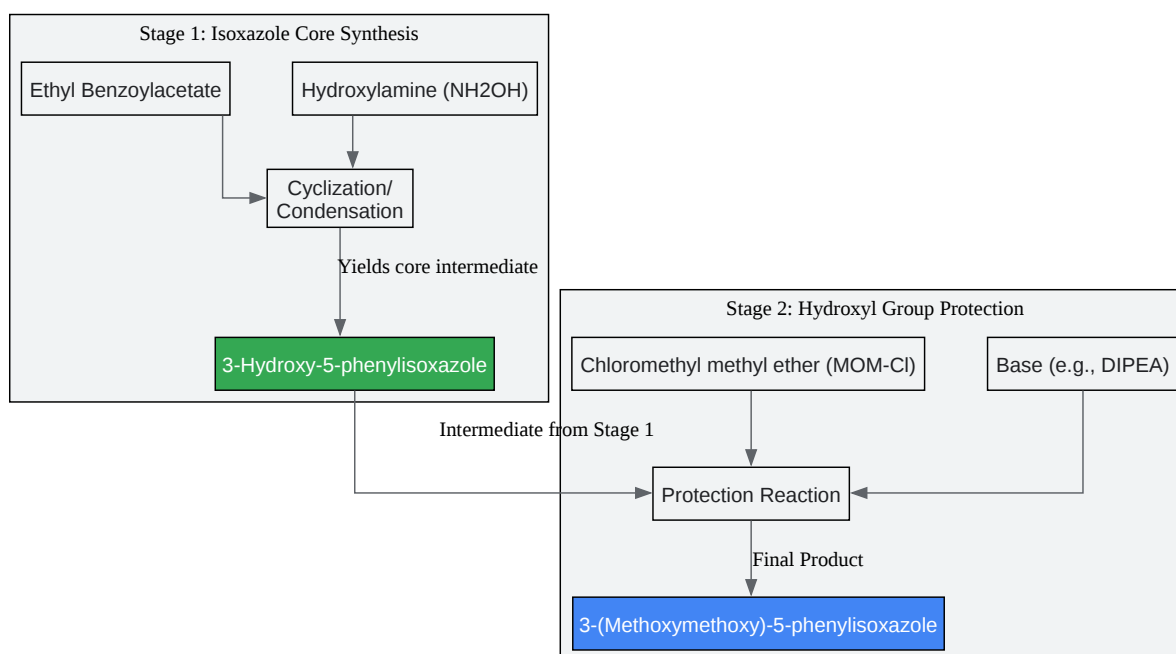
As experimental data for this specific molecule is not readily available, the following properties have been calculated based on its structure.

Property	Predicted Value
Molecular Formula	C ₁₁ H ₁₁ NO ₃
Molecular Weight	205.21 g/mol
Monoisotopic Mass	205.0739 Da
Topological Polar Surface Area (TPSA)	44.1 Å ²
Hydrogen Bond Donors	0
Hydrogen Bond Acceptors	4
Rotatable Bonds	3
LogP (Predicted)	2.1-2.5

Synthesis and Experimental Protocols

The synthesis of 3-(methoxymethoxy)-5-phenylisoxazole can be logically approached via a two-stage process: first, the synthesis of the core intermediate, 3-hydroxy-5-phenylisoxazole, followed by the protection of the hydroxyl group as a methoxymethyl (MOM) ether.

Logical Synthesis Workflow



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Caption: A two-stage synthetic workflow for 3-(methoxymethoxy)-5-phenylisoxazole.

Experimental Protocol: Stage 1 - Synthesis of 3-Hydroxy-5-phenylisoxazole

This protocol is based on the classical synthesis of isoxazolones from β -keto esters and hydroxylamine.

- **Reaction Setup:** To a solution of ethyl benzoylacetate (1 equivalent) in ethanol (5-10 mL per gram of ester), add an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents).

- **Base Addition:** Slowly add a solution of sodium hydroxide or sodium carbonate (2.5 equivalents) in water to the mixture while stirring. The pH should be maintained in the basic range (pH 9-11).
- **Reaction:** Heat the mixture to reflux (approximately 78-80°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up and Isolation:**
 - Cool the reaction mixture to room temperature and then place it in an ice bath.
 - Acidify the mixture to pH 2-3 using a dilute acid (e.g., 2M HCl). This will precipitate the product.
 - Collect the solid precipitate by vacuum filtration.
 - Wash the solid with cold water to remove inorganic salts.
 - Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-hydroxy-5-phenylisoxazole.

Experimental Protocol: Stage 2 - Methoxymethyl (MOM) Protection

This procedure utilizes chloromethyl methyl ether (MOM-Cl) to protect the hydroxyl group.^[1]

- **Reaction Setup:** Dissolve 3-hydroxy-5-phenylisoxazole (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
- **Base Addition:** Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the solution and stir for 10-15 minutes at 0°C.
- **Protecting Agent Addition:** Slowly add chloromethyl methyl ether (MOM-Cl) (1.2-1.5 equivalents) to the reaction mixture at 0°C. Caution: MOM-Cl is a potential carcinogen and should be handled with extreme care in a fume hood.^[2]

- Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
- Work-up and Purification:
 - Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH_4Cl).
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used (e.g., DCM).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
 - Concentrate the solvent under reduced pressure.
 - Purify the resulting crude product by column chromatography on silica gel to obtain pure 3-(methoxymethoxy)-5-phenylisoxazole.

Potential Biological and Pharmacological Applications

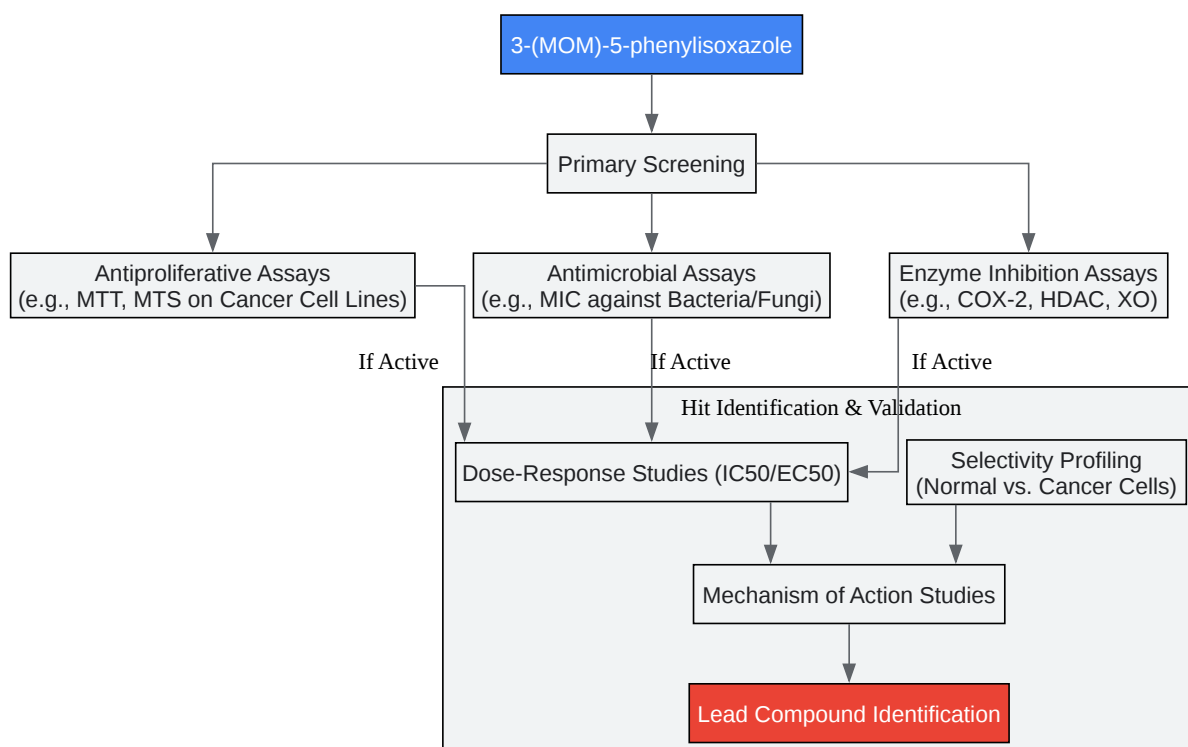
While 3-(methoxymethoxy)-5-phenylisoxazole itself has not been extensively studied, the isoxazole scaffold is a well-established "privileged structure" in medicinal chemistry.^{[3][4]} Derivatives featuring a phenylisoxazole core have demonstrated a wide array of biological activities, suggesting potential avenues of research for this compound.^{[5][6][7][8]}

Potential Areas for Biological Investigation:

- Anticancer Activity: Many phenylisoxazole derivatives have been investigated as anticancer agents.^{[9][10][11]} They can act through various mechanisms, including the inhibition of enzymes like histone deacetylases (HDACs).^{[10][11]}
- Antimicrobial Activity: The isoxazole nucleus is present in several compounds with antibacterial and antifungal properties.^{[7][12]} Modifications to the substituents on the phenyl and isoxazole rings can modulate this activity.

- Anti-inflammatory Effects: Isoxazole-containing compounds, such as the COX-2 inhibitor Valdecoxib, highlight the potential of this scaffold in developing anti-inflammatory agents.[5]
- Enzyme Inhibition: Phenylisoxazole derivatives have been synthesized and tested as inhibitors for various enzymes, including xanthine oxidase, which is a target for gout therapy. [13]

Proposed Biological Screening Workflow



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Caption: A logical workflow for the biological evaluation of 3-(methoxymethoxy)-5-phenylisoxazole.

This technical guide provides a foundational starting point for the synthesis and investigation of 3-(methoxymethoxy)-5-phenylisoxazole. By leveraging established protocols for isoxazole synthesis and drawing upon the rich pharmacological history of the phenylisoxazole scaffold, researchers can effectively explore the potential of this novel compound in various drug discovery programs.

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